4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile
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Overview
Description
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE is a complex organic compound featuring a naphtho[2,3-d][1,2,3]triazole core This compound is notable for its unique structural properties, which include multiple functional groups such as cyano and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction, which constructs the naphtho[2,3-d][1,2,3]triazole core . This approach is favored due to its mild reaction conditions, good atom economy, and eco-friendly characteristics.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using readily available starting materials and minimizing waste, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE involves its interaction with molecular targets through hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions enable the compound to modulate biological pathways and exhibit its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE stands out due to its combination of cyano and nitro functional groups, which enhance its reactivity and potential applications. Its naphtho[2,3-d][1,2,3]triazole core also provides unique structural features that differentiate it from other triazole derivatives.
Properties
Molecular Formula |
C18H8N6O2 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-benzo[f]benzotriazol-3-yl-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H8N6O2/c19-9-13-7-17(18(24(25)26)8-14(13)10-20)23-16-6-12-4-2-1-3-11(12)5-15(16)21-22-23/h1-8H |
InChI Key |
YXDCJJZWLBMEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=NN3C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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